molecular formula C21H18N2O3S B11221742 6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11221742
M. Wt: 378.4 g/mol
InChI Key: XTTHLDNEVJAANK-UHFFFAOYSA-N
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Description

6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the ethyl and phenyl groups. The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide derivative. Common reagents used in these reactions include sulfur, phenyl isocyanate, and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 5,5-dioxide to other oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or ethyl moieties .

Scientific Research Applications

6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. In organic electronics, the compound’s electroluminescent properties are attributed to its ability to facilitate charge transport and emission of light. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

6-ethyl-5,5-dioxo-N-phenylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H18N2O3S/c1-2-23-19-13-12-15(21(24)22-16-8-4-3-5-9-16)14-18(19)17-10-6-7-11-20(17)27(23,25)26/h3-14H,2H2,1H3,(H,22,24)

InChI Key

XTTHLDNEVJAANK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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